![molecular formula C13H12N2 B014981 2,4-dimethyl-9H-pyrido[2,3-b]indole CAS No. 13315-71-4](/img/structure/B14981.png)

2,4-dimethyl-9H-pyrido[2,3-b]indole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2,4-dimethyl-9H-pyrido[2,3-b]indole, has been a focal point of research due to their broad spectrum of biological activities. A comprehensive framework for classifying indole syntheses has been developed, highlighting the diverse methodologies for constructing the indole nucleus. This includes strategies for bond formation to functionalized aromatic carbons and approaches for C–N and C–C bond formation, which are relevant for synthesizing 2,4-dimethyl-9H-pyrido[2,3-b]indole derivatives (Taber & Tirunahari, 2011).

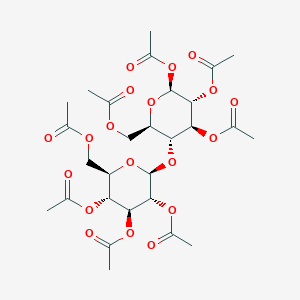

Molecular Structure Analysis

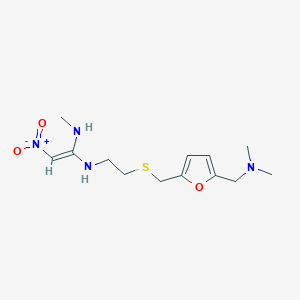

The molecular structure of 2,4-dimethyl-9H-pyrido[2,3-b]indole and related compounds is characterized by the presence of a pyridine ring fused with an indole backbone. This structure is notable for its promising scaffold in medicinal chemistry due to its ability to interact with various biological targets. α-Carbolines, including 2,4-dimethyl-9H-pyrido[2,3-b]indole, have shown diverse bioactivities, underscoring the importance of their molecular architecture (Li et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 2,4-dimethyl-9H-pyrido[2,3-b]indole derivatives often exploit the electron-rich nature of the indole unit, facilitating electrophilic substitutions. The Umpolung (polarity inversion) of indoles, especially at the C2 position, is a critical reaction for modifying 2,4-dimethyl-9H-pyrido[2,3-b]indole, enabling the introduction of various functional groups and enhancing its pharmacological profile (Deka, Deb, & Baruah, 2020).

Physical Properties Analysis

The physical properties of 2,4-dimethyl-9H-pyrido[2,3-b]indole, such as solubility, melting point, and stability, are crucial for its application in drug formulation and synthesis. While specific studies on 2,4-dimethyl-9H-pyrido[2,3-b]indole are scarce, the general principles governing the physical properties of indole derivatives suggest that these parameters are influenced by the compound's specific functional groups and molecular structure.

Chemical Properties Analysis

The chemical properties of 2,4-dimethyl-9H-pyrido[2,3-b]indole, including reactivity with various chemical agents and behavior under different conditions, are fundamental for its utilization in synthetic chemistry and drug development. Indole derivatives demonstrate a range of chemical behaviors, including participation in electrophilic substitution reactions and potential for polymerization under acidic conditions, which are pertinent for developing synthetic methodologies and understanding the compound's versatility (Bonandi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Mutagenic and Synthetic Applications : A study by Murakami et al. (2010) on 9-(4'-Aminophenyl)-9H-PYRIDO[3,4-b]INDOLE 2, a mutagenic aminophenyl norharman, indicated its unique structure and potential applications in organic synthesis (Murakami et al., 2010).

Pharmaceutical Research : Ivanov et al. (2001) found that hydrogenated pyrido[4,3-b]indole derivatives exhibit calcium-antagonist activity, suggesting potential as neuroprotectors and antihistamine drugs (Ivanov et al., 2001).

Chemical Synthesis : Khoshneviszadeh et al. (2017) developed a novel one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles under solvent-free conditions, providing good to excellent yields (Khoshneviszadeh et al., 2017).

Cancer Research and Toxicology : A study by Tang et al. (2012) discussed the genotoxicity of tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AC), which contributes to liver and digestive tract cancers in smokers (Tang et al., 2012).

Cellular Effects : Tada et al. (1983) identified that 3-amino-9H-pyrido[3,4-b]indole and its derivatives are effective inhibitors of sister chromatid exchanges in human cells (Tada et al., 1983).

Carcinogenicity Studies : Matsukura et al. (1981) showed that female mice are more susceptible to mutagenic compounds in tryptophan pyrolyzate, indicating potential human carcinogenicity (Matsukura et al., 1981).

Palladium-Catalyzed Synthesis : A 2022 study by Li et al. on the palladium-catalyzed annulations leading to pyrido[2,3-b]indole derivatives highlights their significance in chemical synthesis (Li et al., 2022).

Food Chemistry : Agudelo Mesa et al. (2013) developed a method for analyzing non-polar heterocyclic aromatic amines in cooked beefburgers, emphasizing the importance of these compounds in food safety (Agudelo Mesa et al., 2013).

Safety And Hazards

Specific safety and hazard information for “2,4-dimethyl-9H-pyrido[2,3-b]indole” is not available in the retrieved papers. However, it is generally recommended to avoid breathing mist, gas or vapours of chemical compounds and to use personal protective equipment7.

Zukünftige Richtungen

The future directions in the research of “2,4-dimethyl-9H-pyrido[2,3-b]indole” and related compounds could involve the development of novel and selective synthetic approaches, as well as further exploration of their biological and pharmaceutical activities46.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Eigenschaften

IUPAC Name |

2,4-dimethyl-9H-pyrido[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDDKRSSKMTRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421733 | |

| Record name | 2,4-dimethyl-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-9H-pyrido[2,3-b]indole | |

CAS RN |

13315-71-4 | |

| Record name | 2,4-dimethyl-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

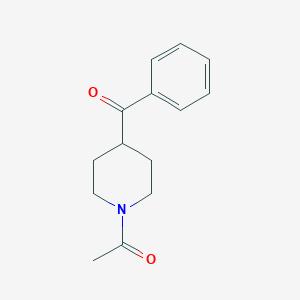

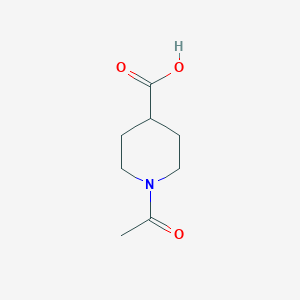

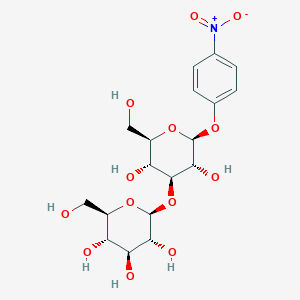

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)